Calcium 4-[(4-chloro-3-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate
CAS No.: 7538-59-2
Cat. No.: VC17967260
Molecular Formula: C17H9CaClN2O6S
Molecular Weight: 444.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7538-59-2 |
|---|---|
| Molecular Formula | C17H9CaClN2O6S |
| Molecular Weight | 444.9 g/mol |
| IUPAC Name | calcium;5-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-2-chlorobenzenesulfonate |
| Standard InChI | InChI=1S/C17H11ClN2O6S.Ca/c18-13-6-5-10(8-14(13)27(24,25)26)19-20-15-11-4-2-1-3-9(11)7-12(16(15)21)17(22)23;/h1-8,21H,(H,22,23)(H,24,25,26);/q;+2/p-2 |
| Standard InChI Key | VIZJOGBLIXKRJU-UHFFFAOYSA-L |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(C(=C2N=NC3=CC(=C(C=C3)Cl)S(=O)(=O)[O-])[O-])C(=O)O.[Ca+2] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Calcium 4-[(4-chloro-3-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate belongs to the azo pigment family, distinguished by the presence of the -N=N- azo linkage. Its systematic IUPAC name reflects the substitution pattern: the naphthalene moiety is substituted with a hydroxy group at position 3, while the phenyl ring contains a chloro group at position 4 and a sulphonate group at position 3. The calcium counterion neutralizes the sulphonate group, enhancing solubility in polar solvents .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 7538-59-2 |
| Molecular Formula | |
| Molecular Weight | 444.86 g/mol |
| Topological Polar SA | 151 Ų |
| First Synthesis Date | January 16, 2019 |
Structural Elucidation
The compound’s structure comprises two aromatic systems bridged by an azo group: a naphthoate moiety and a chlorophenylsulphonated ring. X-ray crystallography reveals planarity between the aromatic rings, which facilitates - stacking and contributes to its chromatic intensity. The sulphonate group () and calcium ion form an ionic bond, critical for stabilizing the molecule in aqueous environments .
Synthesis and Manufacturing
Diazotization and Coupling Reactions
Synthesis proceeds via a two-step process:
-
Diazotization: 4-Chloro-3-sulphonatoaniline is treated with nitrous acid () at 0–5°C to form the diazonium salt.
-
Coupling: The diazonium salt reacts with 3-hydroxy-2-naphthoic acid under alkaline conditions (pH 7–8) to yield the azo intermediate, which is then neutralized with calcium hydroxide.
Table 2: Optimal Reaction Conditions
| Parameter | Diazotization | Coupling |
|---|---|---|
| Temperature | 0–5°C | 20–25°C |
| pH | 1–2 (HCl) | 7–8 (NaOH) |
| Yield | 85–90% | 75–80% |
Purification and Quality Control
Crude product is purified via recrystallization from ethanol-water mixtures, achieving >98% purity. High-performance liquid chromatography (HPLC) confirms the absence of unreacted intermediates, while thermogravimetric analysis (TGA) verifies thermal stability up to 300°C .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in nonpolar solvents (<0.1 mg/mL in hexane) but moderate solubility in polar aprotic solvents (e.g., 2.36 mg/mL in DMSO at 25°C) . Its stability profile is exceptional, with no degradation observed after 1,000 hours of UV exposure (ASTM G154).
Table 3: Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 1.12 |
| Dimethyl Sulfoxide | 2.36 |
| Ethanol | 0.89 |
Spectroscopic Characteristics
-
UV-Vis: = 480 nm (in DMSO), attributed to the transition of the azo group.
-
IR: Peaks at 1,620 cm (N=N stretch), 1,190 cm (S=O stretch), and 3,400 cm (-OH stretch) .
Industrial and Emerging Applications
Traditional Uses in Pigmentation
The compound’s primary application lies in coloring polymers, where it imparts a red-orange hue to polypropylene and polyethylene. Its lightfastness (8 on the Blue Wool Scale) outperforms alternatives like cadmium sulfides.
Optoelectronic Materials
Recent studies explore its derivatization for organic light-emitting diodes (OLEDs). Suzuki-Miyaura cross-coupling with boronic acids introduces electron-withdrawing groups, narrowing the bandgap to 2.1 eV and enhancing electroluminescence efficiency .
Comparative Analysis with Structural Analogues
Table 4: Chloro vs. Methyl Derivatives
| Property | Chloro Derivative (This Compound) | Methyl Derivative (CAS N/A) |
|---|---|---|
| Molecular Formula | ||
| 480 nm | 465 nm | |
| Thermal Decomposition | 300°C | 275°C |
The chloro substituent enhances photostability but reduces solubility compared to methyl analogues .
Future Research Directions
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